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molecular formula C6H11N3O4 B1668298 Caracemide CAS No. 81424-67-1

Caracemide

Cat. No. B1668298
M. Wt: 189.17 g/mol
InChI Key: JURAJLFHWXNPHG-UHFFFAOYSA-N
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Patent
US04413009

Procedure details

A mixture of acetohydroxamic acid (7.5 grams), methyl isocyanate (12.0 grams), 80 milliliters (ml) of methylene chloride, and about three drops of triethylamine were stirred together for about one hour in order to obtain solution. The solution was allowed to stand at room temperature overnight after which the solvent was removed under vacuum, leaving a residue. The residue was recrystallized from methylene chloride leaving the desired N-((methylamino)carbonyl)-N-(((methylamino)carbonyl)oxy)acetamide as white crystals having a melting point (m.p.) of 121°-123.5° C.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][OH:5])(=[O:3])[CH3:2].[CH3:6][N:7]=[C:8]=[O:9]>C(N(CC)CC)C.C(Cl)Cl>[CH3:6][NH:7][C:8]([N:4]([O:5][C:8]([NH:7][CH3:6])=[O:9])[C:1](=[O:3])[CH3:2])=[O:9]

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
C(C)(=O)NO
Name
Quantity
12 g
Type
reactant
Smiles
CN=C=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)N(CC)CC
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
were stirred together for about one hour in order
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain solution
WAIT
Type
WAIT
Details
to stand at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
after which the solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
leaving a residue
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from methylene chloride leaving the desired N-((methylamino)carbonyl)-N-(((methylamino)carbonyl)oxy)acetamide as white crystals
CUSTOM
Type
CUSTOM
Details
a melting point (m.p.) of 121°-123.5° C.

Outcomes

Product
Details
Reaction Time
1 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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